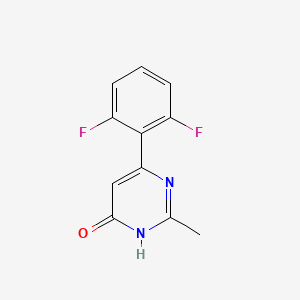

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture by identifying the pyrimidine ring as the parent structure, with specific positional numbering that determines substituent locations. The compound's systematic name reflects the presence of a hydroxyl group at position 4, a methyl group at position 2, and a 2,6-difluorophenyl substituent at position 6 of the pyrimidine core.

The positional numbering system in pyrimidine follows established conventions where nitrogen atoms occupy positions 1 and 3 in the six-membered aromatic ring. This numbering scheme ensures unambiguous identification of substituent positions and maintains consistency with International Union of Pure and Applied Chemistry nomenclature standards for diazine compounds. The aromatic nature of the pyrimidine ring system contributes to the overall stability of the molecule through delocalization of six pi electrons, similar to the aromatic stabilization observed in pyridine systems.

Chemical registry systems assign unique identifiers to facilitate compound identification and database searches. The systematic approach to naming ensures that the complete molecular structure can be reconstructed from the International Union of Pure and Applied Chemistry name alone, providing researchers with precise structural information necessary for synthetic planning and chemical analysis. The fluorinated phenyl substituent requires careful attention to positional notation, as the 2,6-difluorophenyl designation specifically indicates fluorine atoms at the ortho positions relative to the point of attachment to the pyrimidine ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₁₁H₈F₂N₂O, providing essential information about atomic composition and stoichiometry. This formula indicates the presence of eleven carbon atoms, eight hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of approximately 222.19 grams per mole. The molecular weight calculation considers the atomic masses of all constituent elements, providing crucial data for analytical chemistry applications and stoichiometric calculations.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Fluorine | 2 | 18.998 | 37.996 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 24 | - | 222.194 |

The degree of unsaturation can be calculated from the molecular formula using the formula: Degree of Unsaturation = (2C + 2 - H + N)/2, where C represents carbon atoms, H represents hydrogen atoms, and N represents nitrogen atoms. For this compound, the calculation yields: (2×11 + 2 - 8 + 2)/2 = 9 degrees of unsaturation. This high degree of unsaturation reflects the presence of two aromatic ring systems: the pyrimidine core contributing four degrees of unsaturation and the difluorophenyl substituent contributing an additional four degrees of unsaturation, with one remaining degree potentially attributed to the carbonyl character of the hydroxyl-substituted pyrimidine.

The molecular composition analysis reveals significant heteroatom content, with nitrogen and oxygen comprising approximately 19.4% of the total molecular weight, while fluorine atoms contribute approximately 17.1%. This substantial heteroatom presence influences the compound's physical properties, including polarity, hydrogen bonding capacity, and potential for intermolecular interactions. The fluorine substitution pattern on the phenyl ring introduces additional electronic effects that modify the overall electronic distribution within the molecule.

Structural Features: Pyrimidine Core and Substituent Configurations

The pyrimidine core of this compound represents a fundamental six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. This diazine ring system exhibits aromatic character through the delocalization of six pi electrons, similar to benzene but with modified electronic properties due to the electronegative nitrogen atoms. The pyrimidine ring demonstrates pi-deficient character compared to benzene, as the electronegative nitrogen atoms withdraw electron density from the aromatic system.

The structural analysis reveals three distinct substituent groups that significantly influence the compound's chemical behavior and physical properties. The methyl group at position 2 provides electron-donating character through inductive effects, while simultaneously introducing steric considerations that may influence molecular conformation and reactivity patterns. The hydroxyl group at position 4 creates opportunities for hydrogen bonding interactions and contributes to the compound's potential for tautomeric equilibria, particularly between hydroxyl and carbonyl forms.

The 2,6-difluorophenyl substituent at position 6 represents the most structurally complex portion of the molecule, introducing significant electronic and steric effects. The fluorine atoms at positions 2 and 6 of the phenyl ring create a symmetrical substitution pattern that influences both electronic distribution and molecular geometry. Fluorine's high electronegativity and small atomic radius result in strong carbon-fluorine bonds while simultaneously withdrawing electron density through inductive effects. This fluorinated aromatic system contributes to the compound's overall stability while potentially modifying its reactivity profile compared to non-fluorinated analogs.

| Structural Component | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Methyl Group | 2 | Electron Donating | Minimal |

| Hydroxyl Group | 4 | Electron Donating/Withdrawing | Hydrogen Bonding |

| 2,6-Difluorophenyl | 6 | Electron Withdrawing | Moderate Bulk |

| Pyrimidine Core | - | Pi-Deficient Aromatic | Planar |

The three-dimensional molecular geometry reflects the planar nature of both aromatic ring systems, with potential for rotation around the carbon-carbon bond connecting the pyrimidine and phenyl rings. The dihedral angle between these ring systems influences the extent of conjugation and electronic communication between the aromatic domains. Computational studies of similar difluorophenyl-substituted heterocycles suggest that steric interactions between the fluorine atoms and adjacent pyrimidine substituents may restrict free rotation, leading to preferred conformational states.

Tautomeric Forms and Resonance Stabilization

The hydroxyl group at position 4 of the pyrimidine ring enables this compound to exist in tautomeric equilibrium between the hydroxyl form (4-hydroxypyrimidine) and the carbonyl form (4-pyrimidinone). This tautomerism represents a fundamental characteristic of 4-hydroxypyrimidine derivatives, where proton migration between the hydroxyl oxygen and adjacent nitrogen atoms creates structurally distinct forms with different electronic distributions and chemical properties.

Research on related pyrimidine systems demonstrates that the carbonyl tautomer (4-pyrimidinone form) typically exhibits greater thermodynamic stability in both gas phase and solution conditions. The enhanced stability of the carbonyl form arises from several factors, including favorable charge distribution where negative charge resides on the more electronegative oxygen atom while positive charge is distributed across the aromatic ring system. Theoretical calculations on model 4-pyridinone systems indicate that the carbonyl tautomer benefits from aromatic resonance structures that place negative charge on oxygen and positive charge on nitrogen.

| Tautomeric Form | Stability Ranking | Charge Distribution | Hydrogen Bonding |

|---|---|---|---|

| 4-Hydroxypyrimidine | Lower | O⁻-H⁺ Neutral | Donor Capability |

| 4-Pyrimidinone | Higher | C=O⁻ N⁺-H | Acceptor/Donor |

The tautomerization mechanism involves intramolecular proton transfer that requires significant activation energy due to the need for simultaneous bond breaking and formation. Computational studies on 4-pyrimidone systems reveal that isolated tautomerization processes have high energy barriers, but intermolecular hydrogen bonding interactions can facilitate proton transfer through stabilization of transition states. The presence of the 2,6-difluorophenyl substituent may influence tautomeric equilibria through electronic effects transmitted through the aromatic system.

Resonance stabilization within each tautomeric form contributes to the overall molecular stability and influences chemical reactivity patterns. The 4-pyrimidinone tautomer benefits from multiple resonance contributors that delocalize charge across the heterocyclic ring system, while the 4-hydroxypyrimidine form relies primarily on the aromatic character of the pyrimidine ring for stabilization. The methyl group at position 2 and the difluorophenyl substituent at position 6 may modulate the relative stabilities of tautomeric forms through inductive and mesomeric effects, although experimental studies would be required to quantify these influences in this specific molecular system.

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJBGOOZAAXWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluorophenyl group and a methyl group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

-

Anti-inflammatory Activity :

- This compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies reported an IC50 value of approximately 0.04 μmol for COX-2 inhibition, comparable to standard drugs like celecoxib .

- The compound was tested in carrageenan-induced paw edema models, where it showed a substantial reduction in inflammation markers, indicating its potential therapeutic use in inflammatory conditions .

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It was evaluated against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, showing promising results with IC50 values below 10 μM .

- The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, particularly affecting the S phase of the cell cycle .

-

Mechanism of Action :

- The compound's biological activity is attributed to its ability to inhibit key signaling pathways involved in inflammation and cancer progression. Specifically, it has been shown to inhibit p38 MAP kinase activity, which is crucial for cytokine production in inflammatory responses .

- Additionally, structural modifications have been explored to enhance its potency and bioavailability, leading to derivatives with improved pharmacokinetic profiles .

Study 1: Anti-inflammatory Efficacy

A study conducted on the anti-inflammatory effects of the compound used an adjuvant-induced arthritis model in rats. Results indicated that administration of this compound significantly reduced swelling and pain compared to control groups.

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| Control | 0 | 0 |

| Compound Dose 1 | 45 | 50 |

| Compound Dose 2 | 65 | 75 |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The following table summarizes the IC50 values obtained:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.5 |

| Caco-2 | 7.3 |

| MCF-7 (Breast Cancer) | 9.0 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various pathogens by interfering with their metabolic pathways or cellular functions. The fluorinated phenyl ring contributes to increased binding affinity to biological targets, enhancing efficacy against resistant strains of bacteria and viruses .

Minimum Inhibitory Concentration (MIC) Studies :

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies reveal that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

IC50 Values Comparison :

| Compound | IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Diclofenac | 0.06 ± 0.02 |

Drug Development

Due to its ability to modulate enzyme activity and interact with specific molecular targets, this compound is being explored for its potential in drug development against various diseases, including drug-resistant infections. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacological properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against common bacterial pathogens, suggesting its potential as a therapeutic agent.

- Inflammation Modulation : Research indicated significant inhibition of COX enzymes in vitro, highlighting its role in managing inflammation-related conditions.

- Drug Resistance : Investigations into its mechanism of action have shown promise in overcoming resistance mechanisms in pathogens, paving the way for new treatment strategies .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula C₁₁H₈F₂N₂O.

Key Observations:

Core Modifications : Unlike flumetsulam, which has a triazolo-pyrimidine core with a sulfonamide group, the target compound retains a simpler pyrimidin-4-ol structure. This reduces steric hindrance and may enhance accessibility for target binding .

Fluorine vs.

Hydroxyl Group Impact: The 4-hydroxyl group distinguishes it from trifluoromethyl- or chloromethyl-substituted analogs (e.g., ), enabling hydrogen-bond donor capacity, which is critical for interactions with enzymes or receptors.

Stability and Reactivity

- Hydrolytic Stability : The hydroxyl group at position 4 may render the compound less stable under acidic conditions compared to ether- or amine-substituted pyrimidines (e.g., ).

Preparation Methods

The preparation of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol typically involves the construction of the pyrimidine core, followed by the introduction of the 2-methyl and 6-(2,6-difluorophenyl) substituents, and finally the formation of the 4-hydroxy group. The synthetic methods can be broadly categorized into:

- Cyclization approaches using malonate derivatives and amidines.

- Cross-coupling reactions (e.g., Suzuki coupling) to introduce the difluorophenyl group.

- Hydrolysis or substitution reactions to install the hydroxyl group at the 4-position.

Preparation of the Pyrimidine Core and 4-Hydroxy Substitution

A key step in synthesizing 2-methylpyrimidin-4-ol derivatives is the cyclization of malonate esters with amidine salts under basic conditions, followed by hydrolysis and crystallization to obtain the 4-hydroxy substituted pyrimidine.

Example synthesis of 4,6-dihydroxy-2-methylpyrimidine (a close intermediate):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath then 18-25 °C for 3-5 h | Cyclization to form pyrimidine ring | - |

| 2 | Removal of methanol by reduced pressure distillation | Concentration of reaction mixture | - |

| 3 | Addition of water, pH adjustment to 1-2 with HCl, crystallization at 0 °C for 3-5 h | Precipitation of product | - |

| 4 | Filtration, washing with ice water and ice methanol, drying | Purification | 86-87% (scale-dependent) |

This method uses triphosgene as a safer alternative to toxic reagents like POCl3 or phosgene for ring closure and oxidation steps, enhancing safety and environmental compatibility. The reaction is scalable from laboratory (0.1 mol) to industrial scale (several mols) with consistent yields around 86-87%.

Alternative Synthetic Routes and Modifications

Microwave-assisted cyanation and hydration: In related pyrimidine derivatives, microwave-assisted cyanation using Zn(CN)2 followed by hydration has been employed to introduce nitrile and amide functionalities, which can be adapted for functional group transformations on the pyrimidine core.

Nucleophilic substitution reactions: For analogs, nucleophilic substitution on halogenated pyrimidines with various amines or phenols in polar aprotic solvents (e.g., DMF) under mild heating can be used to introduce different substituents, which could be applied for 4-hydroxy substitution.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, MeOH, 0-25 °C | 4,6-Dihydroxy-2-methylpyrimidine | 86-87 | Scalable, uses triphosgene alternative |

| 2 | Halogenation (if needed) | POCl3 or safer alternatives | 6-Halopyrimidin-4-ol derivative | - | Prepares for coupling |

| 3 | Suzuki coupling | Pd catalyst, 2,6-difluorophenyl boronic acid, base, 80-110 °C | This compound | Moderate to high | Key step for aryl substitution |

| 4 | Purification | Crystallization, filtration, washing | Pure target compound | - | Ensures product quality |

Research Findings and Practical Considerations

The use of triphosgene instead of traditional chlorinating agents significantly reduces environmental hazards and improves operational safety without compromising yield or purity.

The Suzuki coupling approach is favored for its mild conditions and functional group tolerance, allowing the introduction of sensitive substituents like difluorophenyl groups effectively.

Optimization of reaction parameters such as solvent choice, base strength, and temperature is crucial to maximize yield and minimize side reactions.

Washing and crystallization steps at low temperatures (0-5 °C) using ice water and ice methanol are critical for obtaining high-purity crystalline products.

Q & A

Q. Basic Structural Analysis

- ¹H/¹³C NMR : The 2-methyl group typically resonates at δ 2.4–2.6 ppm, while the pyrimidin-4-ol hydroxyl appears as a broad singlet (δ 10–12 ppm). The 2,6-difluorophenyl group shows distinct coupling patterns (J = 8–9 Hz for ortho-F) .

- X-ray crystallography : In related derivatives, the pyrimidine ring adopts a planar conformation, with dihedral angles <15° between substituents and the core .

Advanced Resolution of Contradictions

Discrepancies in hydrogen bonding (e.g., absence of N–H⋯O interactions in some structures) may arise from polymorphism. Temperature-dependent NMR and variable-temperature XRD can differentiate dynamic conformational changes from static lattice effects .

What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?

Q. Basic SAR Design

- Core modifications : Replace the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .

- Fluorine scanning : Systematic substitution of the 2,6-difluorophenyl group with Cl, Br, or H reveals electronic contributions to activity .

Advanced Mechanistic Insights

In CDK2 inhibition studies, the 2,6-difluorophenyl moiety enhances hydrophobic interactions with the ATP-binding pocket. Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate these interactions, with binding free energies correlating with IC₅₀ values .

How should researchers address contradictions in biological activity data across studies?

Q. Basic Troubleshooting

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, anti-inflammatory activity in was measured using carrageenan-induced edema in rats, which may differ from in vitro COX-2 assays .

- Purity verification : LC-MS (ESI+) at >98% purity eliminates false positives from byproducts .

Advanced Meta-Analysis

Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data. Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) may reflect differential metabolite activation in hepatic microsomes .

What computational tools are recommended for predicting physicochemical properties and reactivity?

Q. Basic Property Prediction

- LogP and solubility : Employ Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients. The hydroxyl group reduces logP (~1.5), while fluorine atoms increase membrane permeability .

- pKa estimation : The pyrimidin-4-ol group has a predicted pKa of ~8.5 (MarvinSketch), critical for protonation state modeling .

Advanced Reactivity Modeling

Density functional theory (Gaussian 16) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The C5 position of the pyrimidine ring is susceptible to nucleophilic attack, guiding derivatization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.